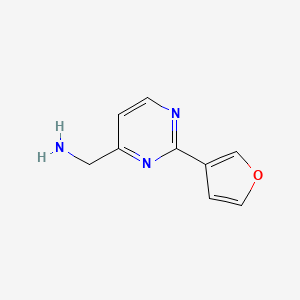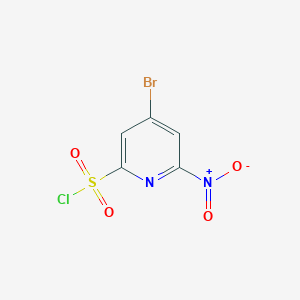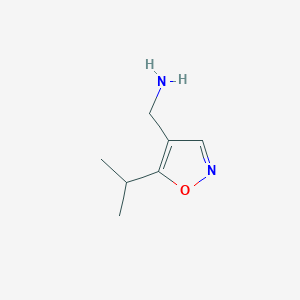
(2-(Furan-3-yl)pyrimidin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Furan-3-yl)pyrimidin-4-yl)methanamine is an organic compound that belongs to the class of heterocyclic aromatic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Furan-3-yl)pyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine with furan-3-carbaldehyde under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
(2-(Furan-3-yl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (2-(Furan-3-yl)pyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of drugs aimed at treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2-(Furan-3-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
- (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone
- (5-Phenylfuran-2-yl)methanamine
- N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine
Uniqueness
(2-(Furan-3-yl)pyrimidin-4-yl)methanamine is unique due to its fused heterocyclic structure, which combines the properties of both pyrimidine and furan rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC 名称 |
[2-(furan-3-yl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C9H9N3O/c10-5-8-1-3-11-9(12-8)7-2-4-13-6-7/h1-4,6H,5,10H2 |
InChI 键 |
GGALIOQRCXYZQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1CN)C2=COC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)



![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)
![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)


![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)


![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
